molecular formula C14H10ClN3OS B2449922 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422527-09-1

6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2449922
M. Wt: 303.76
InChI Key: JBSNLSIKKOSOTN-UHFFFAOYSA-N
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Description

6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential pharmacological properties and has been studied extensively in recent years.

Scientific Research Applications

Synthesis and Characterization

6-Chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives are notable for their diverse synthesis methods and potential applications. For instance, the synthesis and crystal structure of similar compounds were explored, showing efficient production methods and structural characterization through techniques like NMR, MS, and X-ray diffraction (Cong, Jiang, & Cheng, 2021). Additionally, eco-friendly synthesis methods using choline chloride-based deep eutectic solvent have been developed, offering a greener and more sustainable approach (Molnar, Klenkar, & Tarnai, 2017).

Insecticidal Activity

Compounds in this family have demonstrated significant insecticidal activity. For example, a related compound showed 100% mortality against Plutella xylostella at low concentrations, indicating potential as an effective insecticide (Cong, Jiang, & Cheng, 2021).

Antimicrobial and Anticonvulsant Activities

These compounds also exhibit antimicrobial and anticonvulsant properties. A study synthesized novel derivatives which were tested for these activities, revealing broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Conversion into Other Compounds

An efficient synthetic method to convert these compounds into quinazoline-2,4-diones has been developed, expanding their potential application range. This conversion was characterized by various spectroscopic analyses (El-Azab, Khalil, & Abdel-Aziz, 2021).

Green Chemistry and Catalysis

Research has also focused on using green chemistry principles and novel catalysts to synthesize these compounds, enhancing their sustainability and efficiency. For example, the use of heteropolyacids as green, heterogeneous, and recyclable catalysts has been investigated for synthesizing derivatives (Allameh, Heravi, Hashemi, & Bamoharram, 2011).

Potential Treatment for Neurodegenerative Diseases

Furthermore, derivatives of this compound class have been synthesized to explore their potential as multifunctional agents for treating neurodegenerative diseases, showing promising anticholinesterase and antiradical activity (Makhaeva et al., 2017).

properties

CAS RN

422527-09-1

Product Name

6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.76

IUPAC Name

6-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H10ClN3OS/c15-9-4-5-12-11(7-9)13(19)18(14(20)17-12)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20)

InChI Key

JBSNLSIKKOSOTN-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

solubility

not available

Origin of Product

United States

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